Phenethyl 2-amino-5-iodobenzoate
Overview
Description
Phenethyl 2-amino-5-iodobenzoate is an organic compound with the molecular formula C15H14INO2 It is a derivative of benzoic acid, where the phenethyl group is attached to the carboxyl group, and an amino group and an iodine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl 2-amino-5-iodobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-5-iodobenzoic acid with phenethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenethyl 2-amino-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Phenethyl 2-amino-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenethyl 2-amino-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom can facilitate the compound’s binding to certain proteins or enzymes, potentially inhibiting their activity. The phenethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzoic acid: Similar structure but lacks the phenethyl group.
Phenethyl 2-amino-4-iodobenzoate: Similar structure with a different iodine substitution pattern.
Phenethyl 2-amino-5-bromobenzoate: Similar structure with bromine instead of iodine.
Uniqueness
Phenethyl 2-amino-5-iodobenzoate is unique due to the presence of both the phenethyl group and the iodine atom, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-phenylethyl 2-amino-5-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c16-12-6-7-14(17)13(10-12)15(18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMSOTXSSTMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661176 | |
Record name | 2-Phenylethyl 2-amino-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-34-9 | |
Record name | 2-Phenylethyl 2-amino-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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